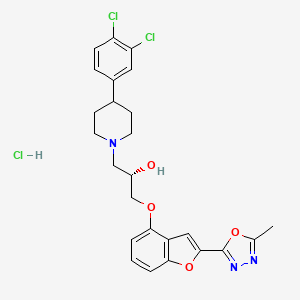![molecular formula C25H25N3O2 B609101 3-[(1S,2S)-2-Hydroxycyclohexyl]-6-[(6-methyl-3-pyridinyl)methyl]benzo[h]quinazolin-4(3H)-one CAS No. 1227923-29-6](/img/structure/B609101.png)
3-[(1S,2S)-2-Hydroxycyclohexyl]-6-[(6-methyl-3-pyridinyl)methyl]benzo[h]quinazolin-4(3H)-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Alzheimer’s Disease Cognitive Therapy
MK-7622 was evaluated as a cognitive enhancing therapy in individuals with Alzheimer’s disease. It is a selective M1 muscarinic positive allosteric modulator (PAM) that was tested as an adjunctive treatment in a randomized, controlled, proof-of-concept trial . However, the trial was stopped for futility as MK-7622 did not show improvement in cognition or function at the measured endpoints .
Gastrointestinal Tumorigenesis
In the context of gastric carcinogenesis, G-protein-coupled receptor (GPCR) signaling plays a crucial role, and MK-7622, as a PAM, selectively binds with the M1 muscarinic receptor. However, its application in this field was halted due to it failing to improve recognition and increasing adverse effects like diarrhea .
Cognitive Impairment
The compound’s interaction with the central nervous system (CNS) through the M1 muscarinic receptor indicates a possible application in treating cognitive impairment. Despite this, the adverse effects observed in clinical trials have led to a reevaluation of its use in this area .
Cholinergic System Modulation
MK-7622’s mechanism of action involves modulating the cholinergic system by acting as a positive allosteric modulator at the M1 muscarinic receptor. This suggests its potential use in disorders where cholinergic system dysfunction is implicated .
Biomarker Research
The activation of GPCRs and G proteins, with which MK-7622 interacts, could serve as useful biomarkers for early diagnosis, prognostic prediction, and even clinically therapeutic targets, particularly in the field of oncology .
Pharmacological Studies
MK-7622 has been used in pharmacological studies to understand the effects of M1 muscarinic receptor modulation on various physiological and pathological processes .
Drug Development
The compound’s initial promise in modulating the M1 receptor has implications for drug development, particularly in the design of new therapeutic agents targeting the cholinergic system .
Mécanisme D'action
Target of Action
MK-7622, also known as 3-[(1S,2S)-2-Hydroxycyclohexyl]-6-[(6-methyl-3-pyridinyl)methyl]benzo[h]quinazolin-4(3H)-one, is a compound that primarily targets the M1 subtype of muscarinic acetylcholine receptor . The M1 receptor is a G-protein coupled receptor that is most highly expressed in the hippocampal, striatal, and cortical areas crucial in memory and higher brain function .
Mode of Action
MK-7622 acts as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor . This means that it enhances the action of acetylcholine, the endogenous ligand of the receptor, leading to increased receptor activity. In the absence of acetylcholine, mk-7622 has only modest activity at the m1 receptor .
Biochemical Pathways
The activation of the M1 receptor by MK-7622 leads to a cascade of biochemical events. It has been shown that the activation of M1 receptors can lead to the enhancement of cognitive function . Furthermore, it has been suggested that the activation of M1 receptors can lead to neuroprotection via a mechanism that is calcium-dependent and involves the glutamatergic system .
Pharmacokinetics
The pharmacokinetic properties of MK-7622 have been optimized to address key physicochemical and safety properties . .
Result of Action
The activation of the M1 receptor by MK-7622 has been shown to attenuate the cognitive-impairing effects of the muscarinic receptor antagonist scopolamine . This suggests that MK-7622 could potentially improve cognitive function in conditions characterized by impaired cholinergic neurotransmission, such as Alzheimer’s disease .
Action Environment
The efficacy and stability of MK-7622 can be influenced by various environmental factors. For instance, the presence of acetylcholine is necessary for MK-7622 to exert its full effect as a positive allosteric modulator . Furthermore, the compound was tested in clinical trials for Alzheimer’s disease, but the trials were stopped due to lack of improvement in cognition and increased adverse effects like diarrhea .
Propriétés
IUPAC Name |
3-[(1S,2S)-2-hydroxycyclohexyl]-6-[(6-methylpyridin-3-yl)methyl]benzo[h]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-16-10-11-17(14-26-16)12-18-13-21-24(20-7-3-2-6-19(18)20)27-15-28(25(21)30)22-8-4-5-9-23(22)29/h2-3,6-7,10-11,13-15,22-23,29H,4-5,8-9,12H2,1H3/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVQLZBJFOGEEO-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CC2=CC3=C(C4=CC=CC=C42)N=CN(C3=O)C5CCCCC5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)CC2=CC3=C(C4=CC=CC=C42)N=CN(C3=O)[C@H]5CCCC[C@@H]5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1S,2S)-2-Hydroxycyclohexyl]-6-[(6-methyl-3-pyridinyl)methyl]benzo[h]quinazolin-4(3H)-one | |
CAS RN |
1227923-29-6 | |
| Record name | MK-7622 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227923296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-7622 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12897 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MK-7622 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57R7D1Q49R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of MK-7622?
A1: MK-7622 acts as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 receptor). [, , ] This means it binds to a site distinct from the acetylcholine binding site and enhances the receptor's response to acetylcholine. [, , ]
Q2: What are the downstream effects of M1 receptor modulation by MK-7622?
A2: While the exact mechanisms are still under investigation, M1 receptor activation by MK-7622 is believed to enhance neuronal signaling in the brain regions associated with learning and memory. [, , , ] Studies in animal models suggest this may involve modulation of potassium channels and nitric oxide signaling pathways. [, ]
Q3: What is the significance of developing selective M1 PAMs like MK-7622 over non-selective muscarinic agonists?
A3: Non-selective muscarinic agonists activate all muscarinic receptor subtypes (M1-M5), leading to undesirable side effects, particularly gastrointestinal issues. [, , ] Selective M1 PAMs like MK-7622 aim to enhance M1 receptor activity without directly stimulating other subtypes, potentially leading to improved efficacy and tolerability. [, , ]
Q4: Has MK-7622 demonstrated efficacy in improving cognitive function?
A4: Preclinical studies in rodents and non-human primates have shown that MK-7622 can attenuate cognitive impairments induced by scopolamine, a muscarinic antagonist. [, , ] Additionally, MK-7622 improved memory deficits in mouse models of dementia. [] Clinical trials have been conducted to evaluate its efficacy in Alzheimer's disease patients. []
Q5: What are the structural features of MK-7622 crucial for its activity?
A5: While specific structure-activity relationship (SAR) studies for MK-7622 haven't been published in the provided abstracts, research on related quinolizidinone carboxylic acid derivatives suggests that the 4-cyanopiperidine moiety plays a key role in enhancing M1 receptor activity. []
Q6: What is the translational relevance of preclinical MK-7622 research to humans?
A6: Preclinical studies demonstrated similar effective exposures of MK-7622 for reversing scopolamine-induced cognitive impairment and altering quantitative electroencephalography (qEEG) in both rhesus macaques and humans. [] This finding indicates a promising translational potential for MK-7622's effects from animal models to human subjects. []
Q7: What is the role of biomarkers in MK-7622 research?
A7: While specific biomarkers for MK-7622 efficacy or adverse effects are not discussed in the provided abstracts, qEEG has been used as a pharmacodynamic marker to assess target engagement and translate preclinical findings to humans. [] Future research might explore other potential biomarkers related to M1 receptor activation or downstream signaling pathways.
Q8: What analytical techniques have been employed in MK-7622 research?
A8: Standard techniques for characterizing small molecules, such as mass spectrometry, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography, are likely employed in MK-7622 research, although specific details are not provided in the abstracts. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine](/img/structure/B609019.png)
![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B609020.png)
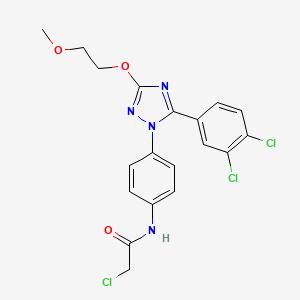
![4-methyl-5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile](/img/structure/B609025.png)
![4-Methyl-1-(1h-Pyrazol-4-Ylmethyl)-5-[(4-{[6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidin-4-Yl]amino}piperidin-1-Yl)methyl]-1h-Indole-2-Carbonitrile](/img/structure/B609026.png)
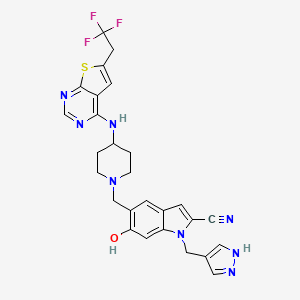
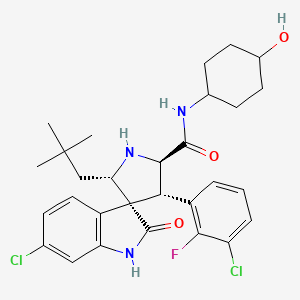
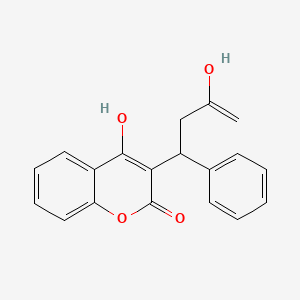
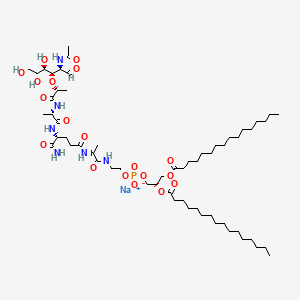
![(2~{R})-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B609037.png)
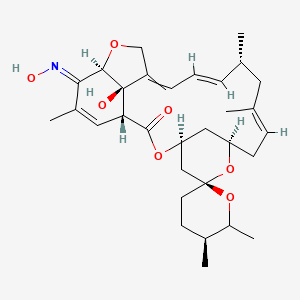
![(1R,9R)-1-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylideneamino]-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one](/img/structure/B609040.png)
